molecular formula C15H24BrN3O4 B2919286 Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 2287274-60-4

Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No. B2919286
CAS RN: 2287274-60-4
M. Wt: 390.278
InChI Key: PJWGZFCNNRQKEQ-UHFFFAOYSA-N
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Description

The compound “Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a bromine atom and a methyl group at the 4th and 1st positions respectively . The molecule also contains a carbamate group, which is an ester derived from carbamic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring would contribute to the aromaticity of the molecule, while the bromine atom would be a heavy, polarizable substituent. The carbamate group would likely participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromine atom would likely make this compound relatively heavy and polarizable, and the carbamate group could participate in hydrogen bonding, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

The compound tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is used in various synthetic applications in organic chemistry. For instance, it serves as an intermediate in the synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These derivatives are prepared enantioselectively through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, indicating the compound's utility in producing pharmacologically relevant structures (E. Arvanitis et al., 1998). Moreover, the compound is involved in processes like the Curtius rearrangement, providing a method for obtaining Boc-protected amines efficiently and mildly. This is crucial for synthesizing protected amino acids, further emphasizing its role in the synthesis of biologically active compounds (H. Lebel & Olivier Leogane, 2005).

Catalysis and Chemoselectivity

The compound also finds application in catalysis, as seen in studies involving indium(III) halides. These catalysts facilitate the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature, transforming various aromatic, heteroaromatic, and aliphatic amines into N-tert-butyl-carbamates with high yields. This method is noted for its chemoselectivity, avoiding competitive side reactions and preserving the optical purity of chiral amines (S. Chankeshwara & A. Chakraborti, 2006).

Advances in Synthetic Methodology

Further advancements in synthetic methodology utilizing this compound include its role in the preparation of Diels-Alder reaction intermediates and in the chemoselective transformation of amino protecting groups. These applications demonstrate the compound's versatility in facilitating complex organic transformations, contributing to the synthesis of heterocycles and protected amines, which are pivotal in medicinal chemistry and drug development (A. Padwa et al., 2003; M. Sakaitani & Y. Ohfune, 1990).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-11-10(16)8-18(7)17-11/h8H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGZFCNNRQKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NN(C=C1Br)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

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